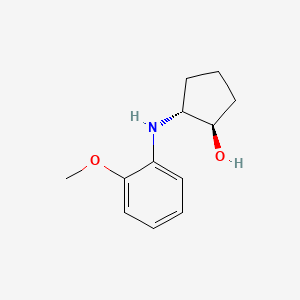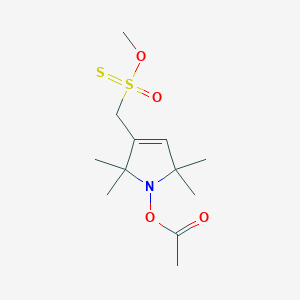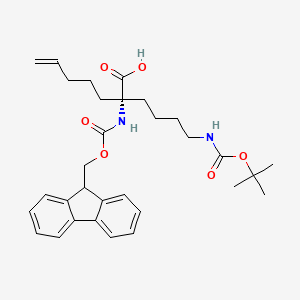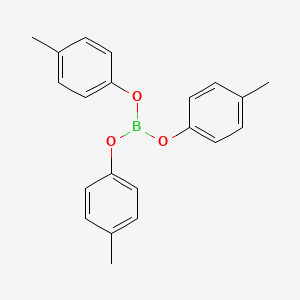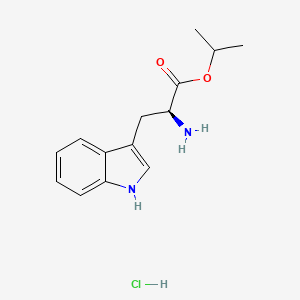
L-Tryptophan Isopropyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophan Isopropyl Ester Hydrochloride is a derivative of the essential amino acid L-tryptophan. It is commonly used as a pharmaceutical secondary standard and certified reference material. The compound has the empirical formula C14H18N2O2 · HCl and a molecular weight of 282.77 . It is utilized in various analytical applications, including quality control in pharmaceutical laboratories .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Tryptophan Isopropyl Ester Hydrochloride typically involves the esterification of L-tryptophan with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of enzymatic resolution methods, such as the hydrolysis of racemic mixtures, can also be employed to obtain optically pure L-tryptophan derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophan Isopropyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring in the compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the ester group or the indole ring.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-acetic acid derivatives, while reduction can produce various reduced forms of the ester .
Wissenschaftliche Forschungsanwendungen
L-Tryptophan Isopropyl Ester Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters like serotonin.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals, food additives, and feed supplements.
Wirkmechanismus
The mechanism of action of L-Tryptophan Isopropyl Ester Hydrochloride involves its conversion to L-tryptophan in the body. L-tryptophan is a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and appetite . The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tryptophan Methyl Ester Hydrochloride
- L-Tryptophan Ethyl Ester Hydrochloride
- N-Acetyl-L-Tryptophan
- 1-Methyl-L-Tryptophan
Uniqueness
L-Tryptophan Isopropyl Ester Hydrochloride is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other L-tryptophan derivatives. Its use as a certified reference material also highlights its importance in analytical applications .
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)18-14(17)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
NLQCNZIZRSOJNB-YDALLXLXSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Kanonische SMILES |
CC(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


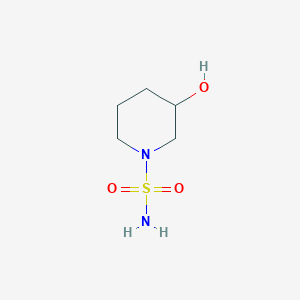
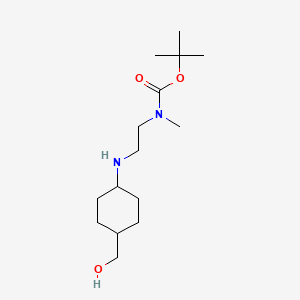
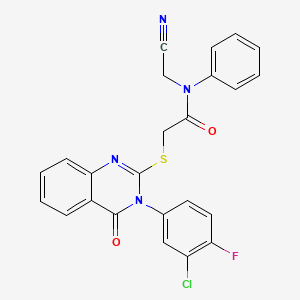
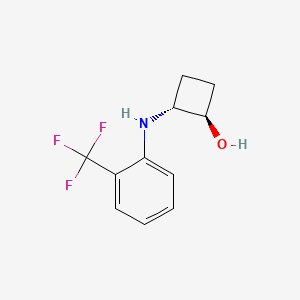
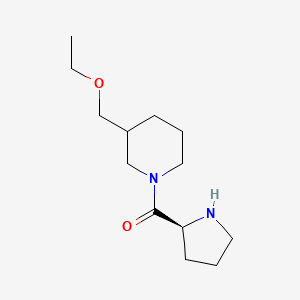
![6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)
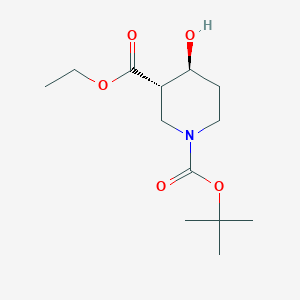
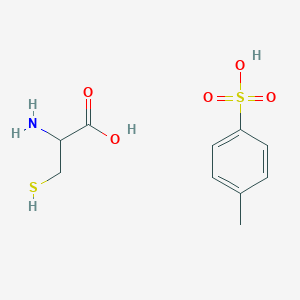
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
